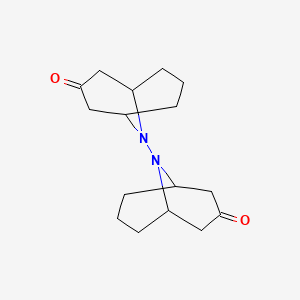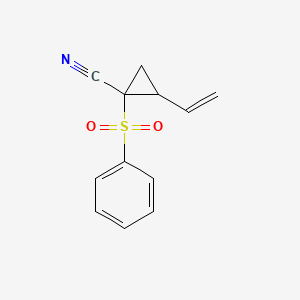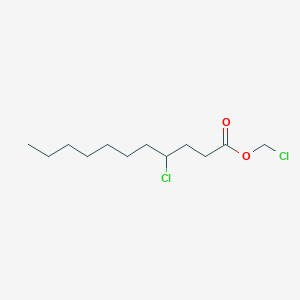
2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylideneicosanoic acid, methyl 2-methylprop-2-enoate, and prop-2-enoic acid are organic compounds with distinct chemical structures and properties. These compounds are used in various scientific and industrial applications due to their unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylideneicosanoic acid: This compound can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an inert atmosphere to prevent oxidation.
Methyl 2-methylprop-2-enoate: This ester can be prepared via esterification of 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). The reaction is typically performed under reflux conditions to ensure complete conversion.
Prop-2-enoic acid: Commonly known as acrylic acid, it can be produced industrially through the oxidation of propylene. This process involves the use of a catalyst, such as a mixture of molybdenum and vanadium oxides, and is carried out at elevated temperatures and pressures.
化学反応の分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions. For example, prop-2-enoic acid can be oxidized to form acetic acid and carbon dioxide.
Reduction: Methyl 2-methylprop-2-enoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 2-Methylideneicosanoic acid can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻).
Major Products
Oxidation: Acetic acid, carbon dioxide.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
Chemistry
2-Methylideneicosanoic acid: Used as a precursor in the synthesis of complex organic molecules.
Methyl 2-methylprop-2-enoate: Utilized in polymer chemistry for the production of various polymers and copolymers.
Prop-2-enoic acid: A key monomer in the production of polyacrylic acid and its derivatives.
Biology
2-Methylideneicosanoic acid: Studied for its potential biological activity and interactions with enzymes.
Methyl 2-methylprop-2-enoate: Investigated for its role in biochemical pathways and as a potential bioactive compound.
Prop-2-enoic acid: Used in the development of hydrogels for biomedical applications.
Medicine
2-Methylideneicosanoic acid: Explored for its potential therapeutic properties.
Methyl 2-methylprop-2-enoate: Examined for its use in drug delivery systems.
Prop-2-enoic acid: Utilized in the formulation of pharmaceutical excipients.
Industry
2-Methylideneicosanoic acid: Employed in the production of specialty chemicals.
Methyl 2-methylprop-2-enoate: Used in the manufacture of adhesives and coatings.
Prop-2-enoic acid: A crucial component in the production of superabsorbent polymers.
作用機序
The mechanism of action for these compounds varies based on their chemical structure and the context in which they are used. For example:
2-Methylideneicosanoic acid: Acts as a reactive intermediate in organic synthesis, participating in various chemical reactions through its methylene group.
Methyl 2-methylprop-2-enoate: Functions as a monomer in polymerization reactions, where the double bond undergoes addition reactions to form long polymer chains.
Prop-2-enoic acid: Engages in polymerization to form polyacrylic acid, which can further interact with other molecules through hydrogen bonding and ionic interactions.
類似化合物との比較
Similar Compounds
- 2-Methylidenehexanoic acid
- Methyl methacrylate
- Acrylic acid
Uniqueness
- 2-Methylideneicosanoic acid : Distinguished by its long carbon chain and methylene group, making it a versatile intermediate in organic synthesis.
- Methyl 2-methylprop-2-enoate : Unique due to its ester functional group and its role in producing various polymers.
- Prop-2-enoic acid : Notable for its widespread use in the production of superabsorbent polymers and its ability to form hydrogels.
These compounds, with their unique properties and reactivity, play significant roles in various scientific and industrial fields. Their diverse applications and mechanisms of action make them valuable tools in research and development.
特性
| 76584-99-1 | |
分子式 |
C29H52O6 |
分子量 |
496.7 g/mol |
IUPAC名 |
2-methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C21H40O2.C5H8O2.C3H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23;1-4(2)5(6)7-3;1-2-3(4)5/h2-19H2,1H3,(H,22,23);1H2,2-3H3;2H,1H2,(H,4,5) |
InChIキー |
KIXYRVMTJAZQDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

